REACTION_CXSMILES
|
S(=O)(=O)=O.[C:5]([NH:13][NH:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]([OH:24])=O)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C)C=O>[C:15]1(=[O:25])[N:14]([NH:13][C:5](=[O:12])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:22](=[O:24])[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:16]12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
148.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC(C1=C(C=CC=C1)C(=O)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 5°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for a further 1/2 hour at 0°
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
for several hours with the ice-bath removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water (2 l)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The crude product was collected on a filter
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
STIRRING
|
Details
|
This crude product was stirred into a solution of sodium bicarbonate (150 g) in water (1.4 l) till all effervescence
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1NC(C1=CC=CC=C1)=O)=O)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |